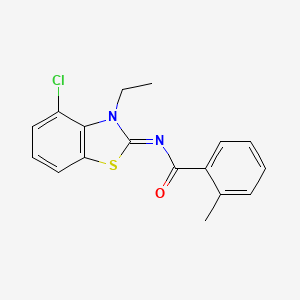

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

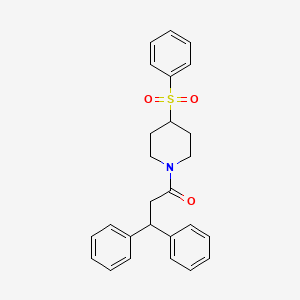

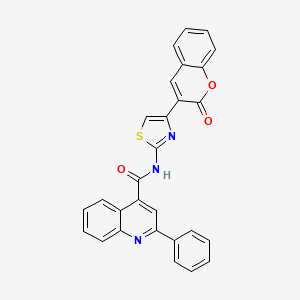

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzothiazole and has been studied extensively for its biological and chemical properties.

Aplicaciones Científicas De Investigación

Ni-Catalyzed Cross-Electrophile Coupling

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide: has been investigated for its role in Ni-catalyzed cross-electrophile coupling reactions. In this context, it serves as a valuable substrate for forging Csp2–Csp3 bonds. Researchers have developed a strategy that involves in situ halogenation/reductive coupling of alcohols with aryl halides, facilitated by the combination of 2-chloro-3-ethylbenzo[d]oxazol-3-ium salt (CEBO) and tetrabutylammonium bromide (TBAB). This method allows rapid transformation of various alcohols to their corresponding bromides, enabling efficient arylation without the need for pre-preparation of alkyl halides .

Pesticidal Properties

The compound has shown promise as a pesticidal agent. Bioassay results indicate favorable insecticidal potential, particularly against pests such as the oriental armyworm and diamondback moth. Further studies are needed to explore its efficacy and safety in pest control .

Functionalization of Diols and Polyols

The mild and kinetically rapid bromination process associated with this compound demonstrates good selectivity in the bromination/arylation of symmetric diols and less sterically hindered hydroxyl groups in polyols. This property makes it suitable for selective functionalization of diols and polyols without laborious protecting/deprotecting operations .

Carbonyl Compounds and Natural Alcohols

Researchers have successfully employed this compound for the arylation of carbohydrates, drug compounds, and naturally occurring alcohols. Its practicality extends to a wide range of substrates, making it a versatile reagent in synthetic chemistry .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazolo[5,4-d]thiazoles, have been studied for their potential applications in organic electronics .

Mode of Action

The thiazolo[5,4-d]thiazole moiety, a part of the compound, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may interact with its targets through electron transfer processes.

Biochemical Pathways

Compounds with similar structures have been found to undergo electrochemical reduction, forming stable radical anions and dianions . This suggests that the compound may participate in redox reactions and potentially affect related biochemical pathways.

Pharmacokinetics

Compounds with similar structures have been used in the synthesis of semiconductors for plastic electronics , suggesting that they may have unique physicochemical properties that affect their bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit cytotoxic and antibacterial activities , suggesting that this compound may have similar effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the electrochemical reduction of similar compounds has been found to be affected by solvent polarity . This suggests that the compound’s action, efficacy, and stability may be influenced by the chemical environment.

Propiedades

IUPAC Name |

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-3-20-15-13(18)9-6-10-14(15)22-17(20)19-16(21)12-8-5-4-7-11(12)2/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRPNQQGYRTOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)

![2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2769903.png)

![2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2769913.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2769918.png)

![4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2769923.png)